molecular formula C6HF6N B1334244 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine CAS No. 84940-46-5

2,3,6-Trifluoro-4-(trifluoromethyl)pyridine

Cat. No.: B1334244
CAS No.: 84940-46-5
M. Wt: 201.07 g/mol
InChI Key: DODFHNWFNCGXOW-UHFFFAOYSA-N
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Description

2,3,6-Trifluoro-4-(trifluoromethyl)pyridine is an organofluorine compound with the molecular formula C6HF6N It is characterized by the presence of three fluorine atoms and a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine typically involves the introduction of fluorine atoms and a trifluoromethyl group onto a pyridine ring. One common method is the direct fluorination of pyridine derivatives using fluorinating agents such as elemental fluorine (F2) or xenon difluoride (XeF2). Another approach involves the use of trifluoromethylating agents like trifluoromethyl iodide (CF3I) in the presence of a base to introduce the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The final compound is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,3,6-Trifluoro-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms on the pyridine ring can be replaced by nucleophiles such as amines or thiols.

    Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the pyridine ring.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium thiolate (KSR) are commonly used.

    Electrophilic Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminopyridine derivatives, while electrophilic substitution with bromine can produce brominated pyridine compounds.

Scientific Research Applications

2,3,6-Trifluoro-4-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Comparison with Similar Compounds

2,3,6-Trifluoro-4-(trifluoromethyl)pyridine can be compared with other fluorinated pyridine derivatives, such as:

  • 2-Fluoro-4-(trifluoromethyl)pyridine
  • 2,6-Difluoro-4-(trifluoromethyl)pyridine
  • 2,3,5-Trifluoro-4-(trifluoromethyl)pyridine

These compounds share similar structural features but differ in the number and position of fluorine atoms on the pyridine ring. The unique arrangement of fluorine atoms in this compound imparts distinct chemical properties, such as increased electron-withdrawing effects and altered reactivity patterns, making it a valuable compound for specific applications.

Properties

IUPAC Name

2,3,6-trifluoro-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HF6N/c7-3-1-2(6(10,11)12)4(8)5(9)13-3/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODFHNWFNCGXOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1F)F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HF6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382336
Record name 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84940-46-5
Record name 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,6-Trifluoro-4-(Trifluoromethyl)pyridine
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